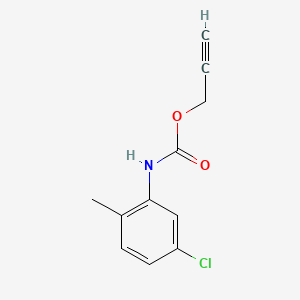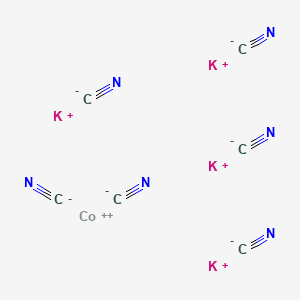
Tetrapotassium hexa(cyano-C)cobaltate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium hexa(cyano-C)cobaltate(4-) is an inorganic compound with the molecular formula C6CoN6.4K. It is a coordination complex that features cobalt in the +2 oxidation state, coordinated to six cyanide ligands, and balanced by four potassium ions. This compound is known for its unique chemical properties and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrapotassium hexa(cyano-C)cobaltate(4-) can be synthesized through the reaction of cobalt(II) salts with potassium cyanide under controlled conditions. The general reaction involves dissolving cobalt(II) chloride in water and adding an excess of potassium cyanide solution. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated by adding ethanol .
Industrial Production Methods
In industrial settings, the production of tetrapotassium hexa(cyano-C)cobaltate(4-) involves similar principles but on a larger scale. The process typically includes the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium hexa(cyano-C)cobaltate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .
Aplicaciones Científicas De Investigación
Tetrapotassium hexa(cyano-C)cobaltate(4-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in electroplating, pigment production, and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism by which tetrapotassium hexa(cyano-C)cobaltate(4-) exerts its effects involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various metal ions, influencing the compound’s reactivity and stability. The cobalt center can participate in redox reactions, making it a versatile component in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium hexacyanocobaltate(III): Similar in structure but with cobalt in the +3 oxidation state.
Sodium hexacyanocobaltate(II): Similar coordination environment but with sodium ions instead of potassium.
Tetrapotassium hexacyanoferrate(II): Contains iron instead of cobalt but has a similar coordination geometry
Uniqueness
Tetrapotassium hexa(cyano-C)cobaltate(4-) is unique due to its specific coordination environment and the presence of cobalt in the +2 oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
14564-70-6 |
|---|---|
Fórmula molecular |
C6CoK4N6 |
Peso molecular |
371.43 g/mol |
Nombre IUPAC |
tetrapotassium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4K/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Clave InChI |
SKFXAVHOBOUPHE-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Co+2] |
Números CAS relacionados |
17632-85-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

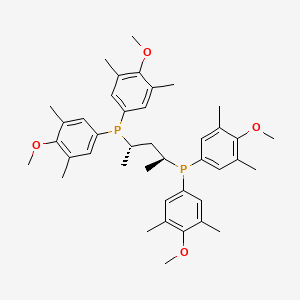
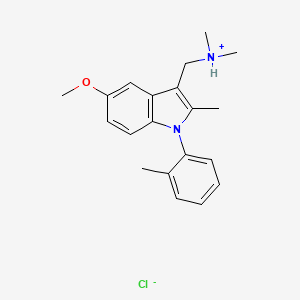
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
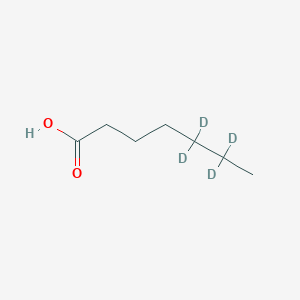
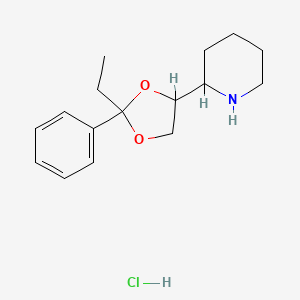
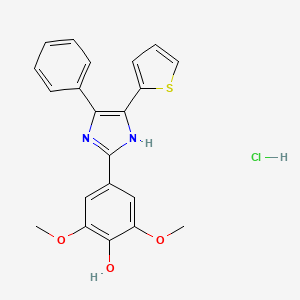
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
